![molecular formula C26H35FO6 B13865390 [(8S,9S,10S,11S,13S,16S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B13865390.png)
[(8S,9S,10S,11S,13S,16S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Betamethasone 17-butyrate is a synthetic corticosteroid used primarily in dermatology for its potent anti-inflammatory and immunosuppressive properties. It is commonly employed in the treatment of various skin conditions such as eczema, psoriasis, and dermatitis. This compound is a derivative of betamethasone, which is known for its high efficacy in reducing inflammation and suppressing the immune response.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Betamethasone 17-butyrate involves the esterification of betamethasone with butyric acid. The process typically includes the following steps:
Activation of Butyric Acid: Butyric acid is activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Esterification Reaction: The activated butyric acid is then reacted with betamethasone in an anhydrous solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete esterification.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure Betamethasone 17-butyrate.
Industrial Production Methods: Industrial production of Betamethasone 17-butyrate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of betamethasone and butyric acid are esterified using industrial-scale reactors.
Continuous Purification: The crude product is continuously purified using large-scale chromatography or crystallization units to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: Betamethasone 17-butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form betamethasone 17-butyrate-21-acetate.
Reduction: Reduction reactions can convert the ketone group in the betamethasone structure to a hydroxyl group.
Substitution: Halogenation reactions can introduce halogen atoms into the betamethasone structure, altering its properties.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogenating agents such as chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products:
Oxidation Products: Betamethasone 17-butyrate-21-acetate.
Reduction Products: Betamethasone 17-butyrate with a hydroxyl group.
Substitution Products: Halogenated derivatives of Betamethasone 17-butyrate.
Aplicaciones Científicas De Investigación
Betamethasone 17-butyrate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity and stability of corticosteroids.
Biology: Employed in cell culture studies to investigate the effects of corticosteroids on cell proliferation and differentiation.
Medicine: Extensively used in clinical trials to evaluate its efficacy and safety in treating inflammatory skin conditions.
Industry: Utilized in the formulation of topical creams, ointments, and lotions for therapeutic use.
Mecanismo De Acción
Betamethasone 17-butyrate exerts its effects through several mechanisms:
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and mediators by suppressing the activity of nuclear factor-kappa B (NF-κB) and other transcription factors.
Immunosuppressive Action: It reduces the activity of immune cells such as T-lymphocytes and macrophages, thereby decreasing the immune response.
Molecular Targets: The compound binds to glucocorticoid receptors in the cytoplasm, leading to the activation of anti-inflammatory genes and suppression of pro-inflammatory genes.
Comparación Con Compuestos Similares
Betamethasone 17-butyrate is compared with other corticosteroids such as:
Betamethasone Valerate: Similar in structure but differs in the ester group, which affects its potency and duration of action.
Clobetasol Propionate: A more potent corticosteroid with a higher risk of side effects.
Hydrocortisone Butyrate: A less potent corticosteroid with a better safety profile.
Uniqueness: Betamethasone 17-butyrate is unique due to its balanced potency and safety profile, making it suitable for long-term use in treating chronic skin conditions.
Propiedades
Fórmula molecular |
C26H35FO6 |
|---|---|
Peso molecular |
462.5 g/mol |
Nombre IUPAC |
[(8S,9S,10S,11S,13S,16S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate |
InChI |
InChI=1S/C26H35FO6/c1-5-6-22(32)33-26(21(31)14-28)15(2)11-19-18-8-7-16-12-17(29)9-10-23(16,3)25(18,27)20(30)13-24(19,26)4/h9-10,12,15,18-20,28,30H,5-8,11,13-14H2,1-4H3/t15-,18-,19?,20-,23-,24-,25+,26?/m0/s1 |
Clave InChI |
JVMKMVBXZBLQMS-CFVAKXCYSA-N |
SMILES isomérico |
CCCC(=O)OC1([C@H](CC2[C@@]1(C[C@@H]([C@@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CO |
SMILES canónico |
CCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


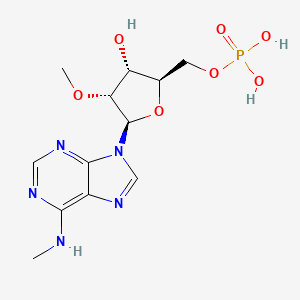
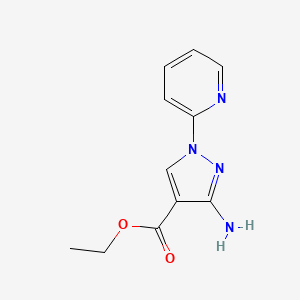
![4-[3-Bromo-4-(methoxymethoxymethyl)phenoxy]benzonitrile](/img/structure/B13865315.png)


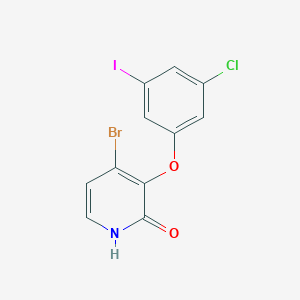

![4-[(6-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]morpholine](/img/structure/B13865356.png)
![N-[2-[[[5-[(Dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide Sodium Salt](/img/structure/B13865365.png)

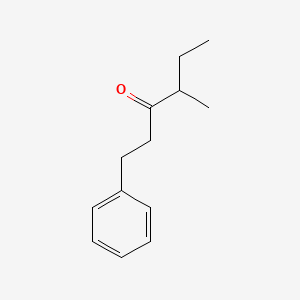
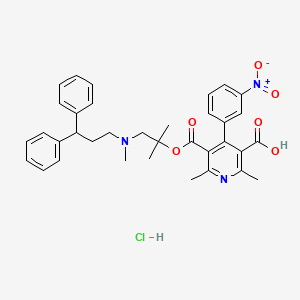

![3,4-dimethoxy-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B13865387.png)
